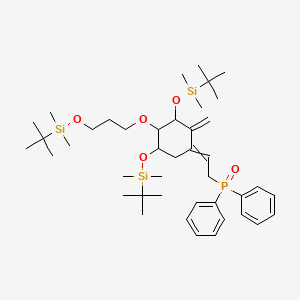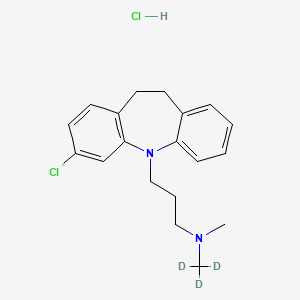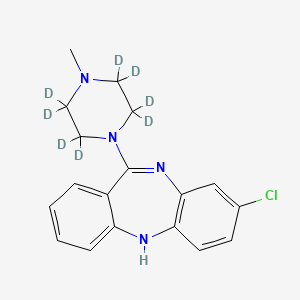
Niclosamide-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niclosamide-13C6 is a labeled analog of niclosamide, a well-known anthelmintic drug used primarily to treat tapeworm infections. The compound is characterized by the incorporation of six carbon-13 isotopes, which makes it particularly useful in various scientific research applications, including metabolic studies and drug distribution analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Niclosamide-13C6 typically involves the introduction of carbon-13 labeled carbon atoms into the niclosamide molecule. This can be achieved through a series of chemical reactions starting from carbon-13 labeled precursors. The general synthetic route includes:
Nitration: The nitration of carbon-13 labeled phenol to produce 2-chloro-4-nitrophenol-13C6.
Amination: The subsequent amination of the nitro compound to form 2-chloro-4-aminophenol-13C6.
Coupling Reaction: Finally, the coupling of 2-chloro-4-aminophenol-13C6 with 5-chlorosalicylic acid under specific conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-pressure homogenization and spray drying are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Niclosamide-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can occur, replacing the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogen substitution reactions often involve reagents like sodium iodide in acetone.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Niclosamide-13C6 has a wide range of scientific research applications:
Chemistry: Used in metabolic studies to trace the distribution and breakdown of niclosamide in biological systems.
Biology: Employed in studies to understand the interaction of niclosamide with various biological targets.
Medicine: Investigated for its potential anticancer properties and its ability to inhibit multiple signaling pathways, including Wnt, Notch, and STAT3
Mechanism of Action
Niclosamide-13C6 exerts its effects primarily through the uncoupling of oxidative phosphorylation in mitochondria. This disrupts the electron transport chain, leading to a decrease in adenosine triphosphate (ATP) production. The compound also inhibits various signaling pathways, including Wnt, Notch, and STAT3, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Niclosamide: The parent compound, used primarily as an anthelmintic.
Salicylanilides: A class of compounds structurally related to niclosamide, with similar antifungal and anticancer properties.
Niclosamide Analogs: Various analogs have been synthesized to improve the solubility, bioavailability, and efficacy of niclosamide.
Uniqueness: Niclosamide-13C6 is unique due to its carbon-13 labeling, which makes it particularly valuable for research applications involving metabolic tracing and drug distribution studies. This isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into its pharmacokinetics and pharmacodynamics .
Properties
CAS No. |
1325559-12-3 |
|---|---|
Molecular Formula |
C13H8Cl2N2O4 |
Molecular Weight |
333.16 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
50-65-7 (unlabelled) |
Synonyms |
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide-13C6 Hydrate; 2’,5-D733ichloro-4’-nitrosalicylanilide-13C6 |
tag |
Niclosamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













